Cas no 185147-06-2 (3-Fluoro-2-methylbenzonitrile)

3-Fluoro-2-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-methylbenzonitrile
- 6-CYANO-2-FLUOROTOLUENE
- 2-CYANO-6-FLUOROTOLUENE
- Benzonitrile, 3-fluoro-2-methyl- (9CI)
- 2-methyl-3-fluoro benzonitrile
- 3-fluoro-2-methylbenzenecarbonitrile
- Benzonitrile,3-fluoro-2-methyl
- 3-Fluoro-2-methylben
- 2-methyl-fluorobenzonitrile
- Benzonitrile, 3-fluoro-2-methyl-
- PubChem1556
- KSC497I2N
- 3-fluoro-2-methyl-benzonitrile
- DMQFTNHJWVKVGE-UHFFFAOYSA-N
- SBB063635
- VF10188
- LF10934
- AS01682
- TRA0169542
- LS10445
- CM13091
- QC
- AC-4083
- SCHEMBL422904
- 3-fluoro-2-methylbenzonitrile, AldrichCPR
- PS-9124
- MFCD03788541
- 185147-06-2
- AKOS005063619
- EN300-2524366
- CS-W019425
- DTXSID40381340
- AM61360
- SY031415
- FT-0602483
- 2-methyl-3-fluorobenzonitrile
- DB-023789
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- MDL: MFCD03788541
- Inchi: 1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
- InChI Key: DMQFTNHJWVKVGE-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C(C#N)=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.11
- Boiling Point: 203°Cat760mmHg
- Flash Point: 82.3°C
- Refractive Index: 1.5090
- PSA: 23.79000
- LogP: 2.00578
- Solubility: Not determined
3-Fluoro-2-methylbenzonitrile Security Information
- Signal Word:Danger
- Hazard Statement: H302; H312; H315; H319
- Warning Statement: P261; P280; P305+P351+P338; P304+P340; P405; P501
- Hazardous Material transportation number:3439
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Packing Group:III
- Safety Term:6.1
- Hazard Level:6.1
- Packing Group:III
- HazardClass:6.1
- Risk Phrases:R20/21/22
- PackingGroup:III
3-Fluoro-2-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-2-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016360-1g |
3-Fluoro-2-methylbenzonitrile |
185147-06-2 | 97% | 1g |
¥26 | 2024-05-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26413-1g |
3-Fluoro-2-methylbenzonitrile, 97% |
185147-06-2 | 97% | 1g |
¥2632.00 | 2023-03-14 | |
Alichem | A010003611-500mg |
3-Fluoro-2-methylbenzonitrile |
185147-06-2 | 97% | 500mg |
$815.00 | 2023-09-02 | |
Apollo Scientific | PC0883-50g |
3-Fluoro-2-methylbenzonitrile |
185147-06-2 | 98% | 50g |
£77.00 | 2025-02-19 | |
Fluorochem | 034860-25g |
3-Fluoro-2-methylbenzonitrile |
185147-06-2 | 99% | 25g |
£111.00 | 2022-03-01 | |
abcr | AB174007-10 g |
3-Fluoro-2-methylbenzonitrile; 97% |
185147-06-2 | 10g |
€152.50 | 2023-05-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120483-25g |
3-Fluoro-2-methylbenzonitrile |
185147-06-2 | 97% | 25g |
¥544.90 | 2023-09-03 | |
Enamine | EN300-2524366-5.0g |
3-fluoro-2-methylbenzonitrile |
185147-06-2 | 95% | 5.0g |
$56.0 | 2024-06-19 | |
Enamine | EN300-2524366-1.0g |
3-fluoro-2-methylbenzonitrile |
185147-06-2 | 95% | 1.0g |
$24.0 | 2024-06-19 | |
abcr | AB174007-1 g |
3-Fluoro-2-methylbenzonitrile; 97% |
185147-06-2 | 1g |
€76.40 | 2023-05-07 |
3-Fluoro-2-methylbenzonitrile Related Literature
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 3-Fluoro-2-methylbenzonitrile
Professional Introduction to 3-Fluoro-2-methylbenzonitrile (CAS No. 185147-06-2)
3-Fluoro-2-methylbenzonitrile, with the chemical formula C8H6FN, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 185147-06-2, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a fluoro group and a methyl substituent on the benzene ring imparts distinct electronic and steric properties, making it a valuable building block for medicinal chemists.
The< strong>fluoro moiety in 3-fluoro-2-methylbenzonitrile plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility of molecules. These attributes have made fluorinated compounds increasingly popular in modern drug design. Recent studies have highlighted the importance of fluorine substitution in developing next-generation therapeutics, particularly in the treatment of oncological and inflammatory diseases.
In the realm of pharmaceutical research, 3-fluoro-2-methylbenzonitrile has been utilized as a key precursor in the synthesis of small molecule inhibitors. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, which are essential in targeting aberrant signaling pathways involved in cancer progression. The< strong>methyl group on the benzene ring further contributes to the compound's reactivity, enabling diverse functionalization strategies such as nucleophilic substitution and cross-coupling reactions.
One of the most compelling aspects of 3-fluoro-2-methylbenzonitrile is its role in constructing heterocyclic scaffolds. Heterocycles are integral components of many biologically active compounds, and their synthesis often requires specialized intermediates like this one. The nitrile group present in the molecule serves as a versatile handle for further derivatization, allowing chemists to introduce additional functional groups or alter the electronic properties of the core structure. This flexibility has made 3-fluoro-2-methylbenzonitrile a staple in synthetic laboratories focused on developing novel pharmaceuticals.
The increasing demand for high-quality intermediates has led to advancements in the production and purification of 3-fluoro-2-methylbenzonitrile. Modern synthetic routes have been optimized to ensure high yields and purity, meeting the stringent requirements of industrial-scale pharmaceutical manufacturing. Additionally, green chemistry principles have been incorporated into these processes, reducing waste and minimizing environmental impact. Such innovations underscore the compound's importance not only in academic research but also in commercial drug development.
Recent breakthroughs in computational chemistry have further enhanced the utility of 3-fluoro-2-methylbenzonitrile. Molecular modeling studies have revealed insights into how structural modifications influence biological activity, providing chemists with valuable guidance for designing more effective drug candidates. These computational tools, combined with experimental data, have accelerated the discovery process and reduced the time required to bring new therapeutics to market.
The versatility of 3-fluoro-2-methylbenzonitrile extends beyond pharmaceutical applications. It has also been explored in materials science, where its unique electronic properties make it suitable for use in organic electronics and liquid crystal displays (LCDs). The integration of fluorinated aromatic compounds into these materials has led to improvements in performance and durability, highlighting the broad utility of this class of molecules.
In conclusion, 3-fluoro-2-methylbenzonitrile (CAS No. 185147-06-2) is a multifaceted compound with significant implications for both pharmaceutical and materials science research. Its unique structural features—combining a fluoro group with a methyl substituent—make it an invaluable intermediate for synthesizing bioactive molecules. The ongoing advancements in synthetic methodologies and computational chemistry continue to expand its applications, ensuring its relevance in cutting-edge research and industrial processes.
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